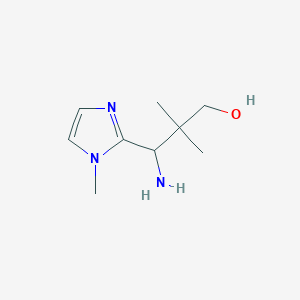

3-amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Description

Historical Development of Imidazolyl Amino Alcohol Research

The study of imidazole derivatives dates to 1858, when Heinrich Debus first synthesized imidazole via the condensation of glyoxal, formaldehyde, and ammonia. Early work focused on elucidating its tautomeric behavior and amphoteric properties, which enabled its integration into biologically active molecules. By the mid-20th century, researchers recognized imidazole’s role in enzymatic processes, particularly through histidine residues in proteins. This spurred interest in synthetic imidazole analogs, including amino alcohols.

The development of 3-amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol builds on advancements in multicomponent reactions (MCRs) and transition-metal catalysis. For instance, CuI-catalyzed N-arylation of imidazole and Van Leusen reactions using tosylmethylisocyanate (TosMIC) provided methodologies to access complex imidazolyl scaffolds. These techniques enabled precise functionalization of the imidazole ring while introducing chiral amino alcohol motifs.

Significance in Heterocyclic Chemistry

Imidazole’s aromaticity, amphoterism, and hydrogen-bonding capacity make it a cornerstone of heterocyclic chemistry. Key properties include:

- Aromaticity : The 6 π-electron system stabilizes the ring, enabling participation in charge-transfer interactions.

- Amphoterism : Imidazole acts as both a weak acid (pK~a~ ≈ 14.5) and base (pK~a~ ≈ 7.1), facilitating proton exchange in catalytic processes.

- Hydrogen bonding : The N-1 and N-3 atoms donate and accept hydrogen bonds, critical for molecular recognition in biological systems.

Incorporating an amino alcohol moiety enhances solubility and stereochemical diversity. The hydroxyl and amino groups enable chelation with metal catalysts, as seen in asymmetric synthesis, while the dimethyl substituents impose steric control over reactivity.

Structure-Function Relationship Paradigms

The compound’s structure reveals design principles for bioactive molecules:

For example, the N-methyl group on the imidazole ring minimizes unwanted tautomerization, preserving binding specificity. Meanwhile, the amino alcohol’s hydroxyl group can coordinate to metal catalysts in enantioselective reactions, as demonstrated in Cu-catalyzed aminoallylation.

Current Research Landscape

Recent advances focus on sustainable synthesis and biomedical applications:

- Synthetic methodologies : Multicomponent reactions using catalysts like CuFe~2~O~4~ nanoparticles enable one-pot assembly of tetrasubstituted imidazoles. For instance, prop-2-ynylamine and aldehydes condense with ammonium acetate to yield complex amino alcohols under reflux.

- Drug discovery : Imidazolyl amino alcohols are explored as kinase inhibitors and antimicrobial agents. Their ability to mimic histidine’s coordination in enzyme active sites is particularly valuable.

Ongoing studies aim to optimize stereoselectivity in synthesis. For example, enantioselective iridium-catalyzed carbonyl reductive coupling has been applied to generate chiral amino alcohols with >90% enantiomeric excess.

Properties

IUPAC Name |

3-amino-2,2-dimethyl-3-(1-methylimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(2,6-13)7(10)8-11-4-5-12(8)3/h4-5,7,13H,6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJODJKIUFOAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=NC=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of 1-methyl-1H-imidazole with a suitable precursor containing the amino and dimethyl groups under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol may be used to study enzyme interactions, protein binding, and other biochemical processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of various chemicals, including agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

3-Amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS 1341488-43-4)

- Key Difference : Lacks the 2,2-dimethyl groups on C2.

- Impact : Reduced steric hindrance may increase conformational flexibility and metabolic susceptibility compared to the target compound.

3-(1H-Imidazol-2-yl)propan-1-amine (CAS 41306-56-3)

Benzimidazole vs. Imidazole Derivatives

3-[(6-Methyl-1H-benzimidazol-2-yl)amino]propan-1-ol (CAS 302812-86-8)

- Key Difference : Benzimidazole core instead of imidazole.

- Impact: Increased aromaticity and molecular weight (C11H15N3O vs. ~C9H17N3O for the target) may enhance lipophilicity but reduce solubility.

Aromatic vs. Heteroaromatic Substitutions

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Key Difference : 3-Tolyl group replaces the imidazole ring.

- Impact: The purely aromatic tolyl group increases hydrophobicity (logP ~2.5–3.0 estimated) compared to the imidazole-containing target compound.

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5, )

- Key Difference: Phenoxy and benzyl-substituted benzimidazole groups.

- Impact: Higher molecular weight and lipophilicity (m/z=410 [M+H]+) may reduce bioavailability.

Biological Activity

3-Amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes an amino group, a dimethyl substituent, and an imidazole ring. Its molecular formula is and it has garnered interest in medicinal chemistry due to its potential biological activities.

Biological Activity

Research indicates that compounds containing imidazole rings frequently exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

The specific biological activity of this compound has not been extensively documented in the literature; however, preliminary studies suggest promising potential in these areas .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies involving binding affinity with enzymes and receptors are crucial for understanding its therapeutic potential. The presence of both an amino group and an alcohol functional group may enhance its reactivity and biological profile compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct features that may contribute to the unique biological activity of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(2-Methylimidazolyl)ethanol | Imidazole ring; ethanol backbone | Antimicrobial | Simpler structure |

| 4-Aminoimidazole | Imidazole ring; amino group | Anticancer | Lacks alcohol functionality |

| 5-Methylimidazole | Methyl substitution on imidazole | Antifungal | No amino group |

The unique combination of functional groups in this compound may enhance its reactivity and provide additional therapeutic avenues.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving electrophilic substitution reactions. These methods are critical for producing derivatives that may exhibit enhanced biological activities.

Potential Applications:

- As a reactant in the synthesis of cyclic carbamates.

- In the development of new therapeutic agents targeting various diseases.

Q & A

Q. What are the recommended synthetic routes for 3-amino-2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of imidazole-containing propanol derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:

- Condensation reactions : Reacting a pre-functionalized imidazole precursor (e.g., 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one) with amines under reflux in DMF, catalyzed by triethylamine .

- Purification : Cold-water precipitation followed by recrystallization in ethyl acetate improves purity .

Critical parameters include:- Reaction time : Extended reflux (>5 hours) ensures complete conversion.

- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of imidazole precursor to amine minimizes side products.

Q. What spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : Using SHELXL for small-molecule refinement provides high-resolution structural data, particularly for resolving chiral centers and hydrogen-bonding networks .

- ORTEP visualization : The ORTEP-III GUI aids in interpreting thermal ellipsoids and molecular geometry .

- Spectroscopy :

- NMR : - and -NMR confirm proton environments and carbon backbone.

- FT-IR : Identifies functional groups (e.g., -OH stretch at ~3300 cm, imidazole C=N at ~1600 cm).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Hazard mitigation : Based on SDS guidelines for structurally similar amines (e.g., 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine):

- Toxicity management : Adhere to IFRA Standards for systemic toxicity limits (e.g., total chlorine <25 ppm) if used in fragrances .

Advanced Research Questions

Q. How can researchers address potential stereochemical challenges in synthesizing this compound?

Methodological Answer:

- Chiral resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to separate enantiomers.

- Enantiomorph-polarity estimation : Apply Flack’s parameter in X-ray refinement to determine absolute configuration, avoiding false chirality indications common in near-centrosymmetric structures .

- Stereoselective synthesis : Design routes with chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the amino and hydroxyl groups.

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum chemical modeling :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. How should researchers resolve contradictions in experimental data, such as conflicting crystallographic and spectroscopic results?

Methodological Answer:

Q. What strategies optimize the reaction conditions for scaling up synthesis while maintaining yield?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent volume, catalyst loading).

- Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., imidazole ring formation) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.